3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring linked to a 5-chloro-2-methoxybenzoyl group and a 3,5-dimethylpyrazole moiety.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-14-12-15(2)28(25-14)20-7-6-19(23-24-20)26-8-10-27(11-9-26)21(29)17-13-16(22)4-5-18(17)30-3/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAMDQPRPUTERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce dechlorinated or deoxygenated compounds .
Scientific Research Applications
3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyridazine derivatives, focusing on substituent effects, molecular properties, and inferred pharmacological implications.
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
*Molecular weights estimated from structural formulas or experimental data (e.g., [M+H]+ = 471.3 in ).
Key Comparative Insights
However, the fluoro-pyrimidine group in may improve metabolic stability due to fluorine’s resistance to oxidative degradation. The 3,5-dimethylpyrazole moiety, common to all compounds in Table 1, contributes to hydrophobic interactions in target binding pockets, as seen in pyridazine-based anti-viral agents .
Structural Complexity and Bioactivity The absence of a piperazine ring in simplifies the structure but likely reduces receptor affinity compared to the target compound, as piperazine derivatives are known to enhance interactions with central nervous system targets . The 2,4-dichlorobenzyl group in introduces steric bulk and high lipophilicity, which may limit solubility but improve binding to hydrophobic enzyme active sites.
Synthetic Accessibility
- The target compound’s synthesis likely involves coupling reactions similar to those in , where tert-butyl bromoacetate and sodium hydride are used to functionalize the pyridazine core. The benzoyl-piperazine group may require specialized acylating agents, increasing synthetic complexity compared to .
Crystallographic Insights
- Structural determination tools like SHELX and ORTEP have been critical in resolving the conformations of similar compounds. For instance, the piperazine ring in the target compound is expected to adopt a chair conformation, optimizing spatial alignment with biological targets.
Biological Activity
The compound 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H21ClN4O3
- Molecular Weight : 376.8373 g/mol
- SMILES Notation : COc1nc(C)nc(c1)N1CCN(CC1)C(=O)c1cc(Cl)ccc1OC
This structure features a piperazine ring, a pyridazine core, and a pyrazole moiety, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound's structural components suggest potential inhibition of key oncogenic pathways:
- Mechanism : The pyrazole moiety is known to inhibit BRAF(V600E), a common mutation in melanoma, along with other kinases such as EGFR and Aurora-A kinase . Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in various studies:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, similar to other pyrazole derivatives . This activity is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties:
- Activity : Compounds with similar structural features have shown efficacy against various bacterial strains by disrupting cell membrane integrity, leading to cell lysis . The presence of chlorine and methoxy groups enhances the lipophilicity, improving membrane penetration.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
| Structural Feature | Activity Impact |
|---|---|
| Chlorine Substitution | Enhances antitumor activity |
| Methoxy Group | Increases solubility and bioavailability |
| Piperazine Ring | Confers flexibility and receptor binding |
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Study : A series of pyrazole derivatives were tested against melanoma cell lines, demonstrating IC50 values in the low micromolar range . The study concluded that modifications at the piperazine ring significantly affected potency.
- Anti-inflammatory Study : A derivative with a similar structure was tested for its ability to reduce inflammation in animal models of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers compared to controls .
- Antimicrobial Study : A related compound was evaluated against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) lower than traditional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
